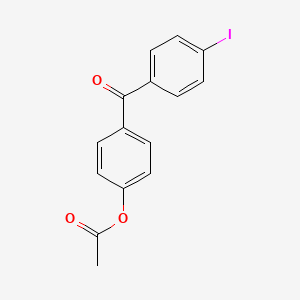

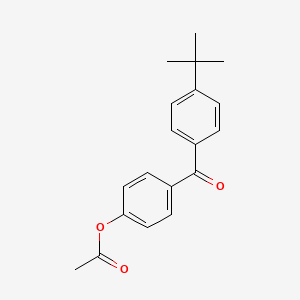

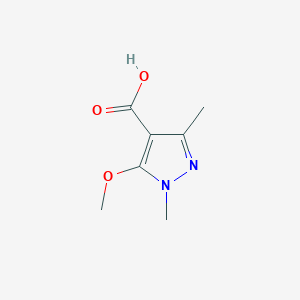

5-メトキシ-1,3-ジメチル-1H-ピラゾール-4-カルボン酸

説明

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives . Similarly, the synthesis of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives from 6-methoxy-3-methylbenzofuran-2-carboxylic acid indicates the versatility of pyrazole compounds in forming complex structures . These methods could potentially be adapted for the synthesis of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was determined using crystallographic techniques, and the structure was further examined using quantum chemical methods . Similarly, the molecular geometry and vibrational frequencies of 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid were calculated using Hartree–Fock and density functional methods . These analytical methods would be essential for the molecular structure analysis of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid."

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, as evidenced by the sequential 1,5-sigmatropic rearrangements of dimethyl-3,3-dialkyl-3H-pyrazole-4,5-dicarboxylates . The reactivity of the pyrazole ring allows for transformations that can lead to a wide array of products. The study of these reactions provides valuable information on the reactivity patterns of pyrazole derivatives, which could be extrapolated to "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid."

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For example, the nonlinear optical activity of a pyrazole derivative was attributed to the small energy gap between the frontier molecular orbitals . The optical properties of a series of novel pyrazole derivatives were also investigated, showing that absorption and emission spectra can vary with substituents on the pyrazole moiety . These studies suggest that the physical and chemical properties of "5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid" would be influenced by its functional groups and molecular geometry.

科学的研究の応用

医薬品合成

この化合物は、さまざまな医薬品合成における前駆体として役立ちます。 ピラゾールコアを持つことから、抗菌、抗真菌、および抗炎症特性を持つ化合物の作成に役立ちます 。 ピラゾール環は、いくつかの治療薬に共通するモチーフであり、カルボン酸部位の修飾により、効力を高め、副作用を軽減した新しい薬物の開発が可能になります。

生物活性調節

化合物中のメトキシ基の存在は、その生物活性を影響を与える可能性があります。 これは、酵素活性、受容体結合、または遺伝子発現を調節する分子を設計するために使用できます。 たとえば、この化合物の誘導体は、特定の癌またはその他の病気で過剰発現している酵素を阻害する可能性について調査することができます 。

作用機序

Target of Action

It’s worth noting that pyrazole derivatives have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives.

Mode of Action

Pyrazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

It’s known that pyrazole derivatives can affect a broad range of biochemical pathways due to their diverse biological activities .

Result of Action

Pyrazole derivatives have been reported to possess various biological activities, which could result in a wide range of molecular and cellular effects .

特性

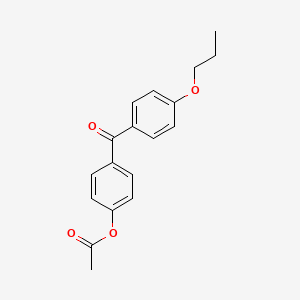

IUPAC Name |

5-methoxy-1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-5(7(10)11)6(12-3)9(2)8-4/h1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZMIQWLRGBSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78201-01-1 | |

| Record name | 5-methoxy-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。